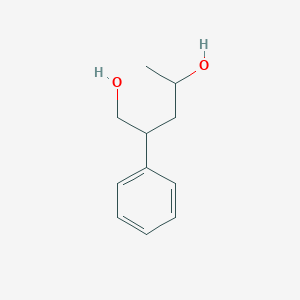

2-Phenylpentane-1,4-diol

Description

Context and Significance within Contemporary Organic Chemistry

2-Phenylpentane-1,4-diol is a member of the phenylpentanediol family of chemical compounds. While not as extensively studied as some other diols, it holds significance in organic chemistry as a chiral building block and a potential precursor for synthesizing more complex molecules. Its structure, featuring a phenyl group and two hydroxyl groups on a pentane (B18724) backbone, allows for a variety of chemical transformations and makes it a subject of interest in stereoselective synthesis. The presence of two chiral centers in the molecule also presents opportunities for research into diastereoselective and enantioselective reactions.

Scope of Academic Inquiry for this compound

Academic research on this compound primarily focuses on its synthesis, stereochemistry, and potential applications as an intermediate in organic synthesis. Researchers are exploring efficient and stereoselective methods to synthesize its various stereoisomers. The characterization of these isomers using spectroscopic techniques is another key area of investigation. Furthermore, the reactivity of the hydroxyl groups is being studied to understand how this compound can be used to construct more complex molecular architectures, potentially leading to the development of new compounds with interesting properties.

Isomeric and Structural Variants of Phenylpentane Diols in Research

The study of this compound is part of a broader interest in phenylpentane diols and their isomers. The positions of the phenyl and hydroxyl groups on the pentane chain can vary, leading to a wide range of structural isomers with distinct chemical and physical properties. Some examples of other phenylpentane diol isomers that are subjects of research include:

1-Phenylpentane-1,4-diol: This isomer has the phenyl and one hydroxyl group on the first carbon atom.

3-Phenylpentane-1,5-diol: In this variant, the phenyl group is on the third carbon, and the hydroxyl groups are at the ends of the chain.

2-Methyl-1-phenylpentane-2,4-diol: This is a structural variant with an additional methyl group. epa.gov

The investigation of these and other related structures, such as 1-phenylpentane-2,4-diol, provides a comparative basis for understanding the structure-property relationships within this class of compounds. nih.gov The synthesis of related structures like 1,4-diphenylbutane-1,4-diol and 1,1-diphenylbutane-1,4-diol (B85740) are also of interest to the field. chemicalbook.com

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.24 g/mol nih.gov |

| IUPAC Name | This compound |

Spectroscopic Analysis

While specific spectroscopic data for this compound is not widely available in the public domain, related compounds offer insights into the expected spectral characteristics. For instance, the mass spectrum of the closely related 2-phenylpentane (B179501) shows characteristic fragmentation patterns. nih.gov Similarly, 13C NMR data for unsaturated analogs like (1R*,2Z,4S)-1-phenyl-2-pentene-1,4-diol has been documented. spectrabase.com It is anticipated that the 1H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methine protons adjacent to the hydroxyl groups, the methylene (B1212753) protons, and the methyl protons. The 13C NMR spectrum would correspondingly display peaks for the different carbon environments within the molecule. Infrared (IR) spectroscopy would be expected to show a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching of the hydroxyl groups, as well as absorptions corresponding to C-H and C=C (aromatic) bonds.

Stereochemistry

This compound has two chiral centers at positions 2 and 4. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) and (2S,4S) isomers are an enantiomeric pair, as are the (2R,4S) and (2S,4R) isomers. The two pairs of enantiomers are diastereomers of each other. The stereochemistry of the molecule is crucial as it can significantly influence its biological activity and its role as a chiral auxiliary or building block in asymmetric synthesis. The synthesis of specific stereoisomers typically requires stereoselective synthetic methods or the resolution of a racemic mixture. The study of stereoisomers of related diols, such as pentane-2,4-diol, provides a basis for understanding the stereochemical aspects of this compound. nist.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpentane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9(13)7-11(8-12)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYYHICMTPBRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CO)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742405 | |

| Record name | 2-Phenylpentane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90124-75-7 | |

| Record name | 2-Phenylpentane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations in 2 Phenylpentane 1,4 Diol Formation and Transformation

Elucidation of Reaction Mechanisms

A thorough elucidation of reaction mechanisms for the synthesis of 2-phenylpentane-1,4-diol would require in-depth studies, which appear to be absent from the current body of scientific research.

Detailed Mechanistic Pathways for Asymmetric Reactions

Detailed mechanistic pathways for asymmetric reactions leading to this compound have not been documented. Such pathways would typically be investigated through a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling. These studies would aim to map out the step-by-step process of bond formation and breaking, revealing the energetic landscape of the reaction and the nature of the species involved.

Identification of Key Intermediates and Transition States

The identification of key intermediates and transition states is a critical aspect of mechanistic elucidation. For a compound like this compound, this would involve characterizing the transient species that are formed during the reaction, as well as the high-energy structures (transition states) that connect them. Spectroscopic techniques and computational chemistry are powerful tools for identifying and characterizing these fleeting structures, providing a molecular-level picture of the reaction progress. Without dedicated studies on this specific diol, information regarding its key intermediates and transition states remains speculative.

Principles of Stereochemical Control

The principles of stereochemical control are fundamental to the asymmetric synthesis of chiral molecules. This involves understanding how to influence the reaction to favor the formation of one stereoisomer over others.

Origins of Enantioselectivity and Diastereoselectivity

The origins of enantioselectivity and diastereoselectivity in the synthesis of this compound have not been specifically investigated. In general, the stereochemical outcome of a reaction is determined by the subtle energetic differences between the transition states leading to the different stereoisomers. These energy differences arise from steric and electronic interactions between the substrate, the catalyst, and the reagents. A detailed analysis of these interactions for the synthesis of this compound would be necessary to understand the origins of its stereoselectivity.

Influence of Substrate and Catalyst Structural Features

The structural features of the substrate and catalyst play a pivotal role in dictating the stereochemical outcome of an asymmetric reaction. The size and shape of substituents on both the starting material and the chiral catalyst create a specific three-dimensional environment that directs the approach of the reactants. For this compound, the phenyl group and the alkyl chain of the pentane (B18724) backbone would significantly influence how a chiral catalyst would bind and facilitate the reaction. However, without experimental data or computational models for this specific system, a detailed discussion of these influences is not possible.

Advanced Characterization and Spectroscopic Analysis of 2 Phenylpentane 1,4 Diol

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques provide unparalleled detail at the molecular level, forming the cornerstone of modern chemical analysis. For a molecule like 2-Phenylpentane-1,4-diol, which contains multiple stereocenters and a combination of aliphatic and aromatic moieties, these methods are crucial for a complete and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The phenyl group protons typically appear as a complex multiplet in the aromatic region (δ 7.2-7.4 ppm). The protons attached to the carbon atoms bearing the hydroxyl groups (CH-OH) and the benzylic proton (C₆H₅-CH) would resonate at characteristic chemical shifts, influenced by the electronegativity of the oxygen atoms and the anisotropic effect of the phenyl ring. The protons of the methyl group and the methylene (B1212753) bridge would appear in the aliphatic region of the spectrum. The coupling patterns (multiplicities) and coupling constants (J values) between adjacent protons are key to establishing the connectivity of the pentane (B18724) chain.

Table 1: Representative ¹H NMR Data for a Diastereomer of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.35-7.20 | m | 5H | C₆H₅- |

| 4.15 | m | 1H | CH-OH |

| 3.70 | dd | 1H | CH₂-OH |

| 3.60 | dd | 1H | CH₂-OH |

| 2.95 | m | 1H | C₆H₅-CH |

| 2.0-1.8 | m | 2H | -CH₂- |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific diastereomer.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, one would expect to see distinct signals for each of the carbon atoms in the pentane chain and the phenyl group, unless symmetry is present. The carbon atoms of the phenyl ring typically resonate in the δ 125-145 ppm range. The carbons bonded to the hydroxyl groups (C-OH) are deshielded and appear in the δ 60-80 ppm region. The remaining aliphatic carbons (benzylic CH, methylene CH₂, and methyl CH₃) would be found at higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

|---|---|---|

| ~144 | Quaternary | C (ipso-phenyl) |

| ~128.5 | CH | C (para-phenyl) |

| ~128.0 | CH | C (ortho-phenyl) |

| ~126.5 | CH | C (meta-phenyl) |

| ~75 | CH | CH-OH |

| ~65 | CH₂ | CH₂-OH |

| ~45 | CH | C₆H₅-CH |

| ~40 | CH₂ | -CH₂- |

Note: These are predicted values; actual experimental values may differ.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule, advanced multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information for determining the relative stereochemistry of the chiral centers at C2 and C4.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule with very high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₁H₁₆O₂), HRMS would be used to verify its exact mass. The expected monoisotopic mass would be calculated, and the experimental value from the HRMS analysis would be compared to it. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₂ |

| Calculated Monoisotopic Mass | 180.11503 Da |

| Ionization Mode | Electrospray Ionization (ESI) or similar soft ionization technique |

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. The presence of both free and hydrogen-bonded hydroxyls can sometimes be discerned. C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while those of the aliphatic chain are found just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl group typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric vibrations of non-polar bonds are particularly Raman-active, which can be useful for probing the carbon backbone.

Table 4: Key Vibrational Spectroscopy Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3600-3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| 3000-2850 | Medium-Strong | C-H Stretch | Aliphatic |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Phenyl Ring |

Electronic Absorption Spectroscopy (UV/Vis) for Chromophoric Analysis

Electronic absorption spectroscopy, commonly known as UV/Vis spectroscopy, is a valuable technique for analyzing compounds containing chromophores. In this compound, the phenyl group acts as the primary chromophore, responsible for the absorption of ultraviolet radiation.

The UV/Vis spectrum of a compound like this compound is expected to exhibit characteristic absorption bands arising from π → π* electronic transitions within the benzene (B151609) ring. The fine structure of these bands, often referred to as benzenoid fine structure, is typically observed in non-polar solvents. This fine structure arises from vibrational energy levels being superimposed on the electronic transitions.

In polar solvents, these fine details may be lost, resulting in broader absorption bands. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and the presence of substituents on the phenyl ring. For this compound, the aliphatic diol chain is not expected to significantly shift the primary absorption bands of the phenyl chromophore. The expected absorption maxima would be in the range of 250-270 nm for the secondary (benzenoid) band and around 200-210 nm for the primary band.

Table 1: Expected UV/Vis Absorption Data for this compound in a Non-Polar Solvent

| Absorption Band | Wavelength Range (nm) | Type of Transition |

| Primary | 200 - 210 | π → π |

| Secondary (Benzenoid) | 250 - 270 | π → π |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute and relative configuration of chiral molecules in the solid state. This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions and bonding arrangements.

For this compound, which possesses two chiral centers, obtaining a single crystal suitable for X-ray diffraction analysis would enable the elucidation of the spatial arrangement of the phenyl group and the two hydroxyl groups. This would confirm the relative stereochemistry as either syn or anti.

Furthermore, through the use of anomalous dispersion, the absolute configuration of the stereocenters (e.g., (2R,4S) or (2S,4R)) can be determined. The Flack parameter, derived from the crystallographic data, is a critical indicator of the correctness of the assigned absolute configuration. A value close to 0 indicates the correct enantiomer, while a value near 1 suggests the inverted structure.

Chromatographic Methods for Chiral Purity Assessment

Chromatographic techniques are indispensable for assessing the chiral purity and determining the diastereomeric ratio of compounds like this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are often effective. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their quantification.

Table 2: Illustrative Chiral HPLC Parameters for Phenyl-Substituted Diols

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Gas Chromatography (GC) for Diastereomeric Ratio Determination

Gas Chromatography (GC) is a powerful technique for determining the diastereomeric ratio of a mixture of stereoisomers. Prior to analysis, the hydroxyl groups of this compound are often derivatized, for example, by silylation, to increase their volatility and thermal stability.

The separation of the diastereomers is achieved on a capillary column with a non-polar or medium-polarity stationary phase. The different physical properties of the diastereomers, such as their boiling points and interactions with the stationary phase, result in different retention times. The relative peak areas in the chromatogram correspond to the ratio of the diastereomers in the sample.

Table 3: Representative GC Conditions for Diastereomeric Analysis of Phenyl-Substituted Diols

| Parameter | Condition |

| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | 100 °C (hold 2 min), then ramp to 250 °C at 10 °C/min (hold 5 min) |

| Carrier Gas | Helium |

Computational and Theoretical Studies on 2 Phenylpentane 1,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the behavior of 2-phenylpentane-1,4-diol. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, from energy and geometry to reactivity and spectral data. numberanalytics.comyoutube.com

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for a molecule of the size and complexity of this compound. DFT methods are used to determine optimized geometries, electronic properties, and vibrational frequencies. researchgate.netnih.gov

DFT calculations are instrumental in elucidating the electronic structure of this compound. Key aspects of this analysis include the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups, indicating their susceptibility to electrophilic attack, and a distinct electronic landscape around the phenyl ring.

Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to analyze charge delocalization and hyperconjugative interactions within the molecule. ijcce.ac.ir For this compound, NBO analysis could quantify the interactions between the phenyl ring's π-system and the σ-bonds of the pentane (B18724) chain, as well as any intramolecular hydrogen bonding.

| Calculated Property | Typical Information Yielded | Relevance to this compound |

|---|---|---|

| HOMO-LUMO Energy Gap | Electronic excitability, chemical reactivity | Indicates stability and potential reaction pathways |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for nucleophilic/electrophilic attack | Highlights the reactive sites, particularly the hydroxyl groups and phenyl ring |

| NBO Analysis | Intramolecular bonding, charge transfer, hyperconjugation | Reveals stability from internal electronic interactions like hydrogen bonding |

DFT calculations provide a robust method for predicting the vibrational (infrared and Raman) spectra of molecules. jocpr.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. mdpi.com These theoretical spectra are invaluable for interpreting experimental data, allowing for the assignment of specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. jocpr.commdpi.com

For this compound, theoretical spectra would help assign characteristic peaks, such as the broad O-H stretching vibrations of the diol groups (typically around 3200-3500 cm⁻¹), the C-O stretching modes (1050-1260 cm⁻¹), the aromatic C-H and C=C stretching of the phenyl ring, and the various C-H stretching and bending modes of the pentane backbone. youtube.com Comparing calculated and experimental spectra can also help confirm the presence of specific conformers, as different spatial arrangements can lead to subtle shifts in vibrational frequencies. nih.gov

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Indicates presence of hydroxyl groups and hydrogen bonding |

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the phenyl group |

| Aliphatic C-H Stretch | 2850 - 3000 | Characteristic of the pentane chain |

| Aromatic C=C Stretch | 1400 - 1600 | Confirms the presence of the phenyl ring |

| C-O Stretch | 1050 - 1260 | Characteristic of the primary and secondary alcohol groups |

Ab Initio Methods in Diol Research

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. numberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy, especially for describing weak intermolecular interactions. nih.gov

In diol research, ab initio methods are crucial for accurately modeling phenomena like intramolecular hydrogen bonding, which significantly influences the conformational preferences and stability of molecules like this compound. nih.gov Studies on similar diols often use ab initio calculations to benchmark the results obtained from various DFT functionals, ensuring their reliability for describing the potential energy surface. nih.gov For complex structures, combining ab initio molecular dynamics with NMR parameter calculations can provide a powerful approach to analyzing complex hydrogen-bonded systems. nih.gov

Conformational Analysis

Energy Profiles and Rotational Barriers

Computational methods are used to map the potential energy surface of this compound by systematically rotating its key dihedral angles. This process generates an energy profile that reveals the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. nih.gov The energy difference between the highest and lowest energy conformations is known as the rotational barrier. researchgate.net

For this compound, the key rotations would be around the C-C bonds of the pentane chain. The calculations would identify various staggered conformations (like anti and gauche arrangements) which are typically energy minima, and eclipsed conformations, which are energy maxima. youtube.com The relative energies of these conformers are determined by a balance of steric hindrance between the bulky phenyl group and the hydroxyl groups, and stabilizing effects like intramolecular hydrogen bonding between the two hydroxyl groups. Studies on related molecules like butane (B89635) have shown that rotational barriers can be on the order of a few kcal/mol. nih.govacs.org

| Conformer Type | Description | Relative Energy (Hypothetical) | Key Interactions |

|---|---|---|---|

| Anti | Substituents are 180° apart, a local energy minimum | Low | Minimal steric hindrance |

| Gauche | Substituents are 60° apart, a local energy minimum | Slightly higher than Anti | Potential for stabilizing hydrogen bonds or destabilizing steric strain |

| Eclipsed | Substituents are aligned, an energy maximum | High | Maximal steric and torsional strain |

Interconversion Dynamics of Conformers

No specific studies detailing the interconversion dynamics of this compound conformers were identified in the available literature. The investigation of these dynamics would typically involve mapping the potential energy surface of the molecule to identify transition states and energy barriers between different conformational minima. Such studies are crucial for understanding the flexibility of the molecule and the relative populations of its conformers at different temperatures.

Molecular Mechanics and Molecular Dynamics Simulations

While molecular mechanics is a foundational tool for exploring the conformational space of molecules, specific molecular mechanics or molecular dynamics simulation studies for this compound are not described in the reviewed literature. windows.net Such simulations would provide insights into the behavior of the molecule over time, including its conformational flexibility and interactions in different environments. In broader contexts, computational studies have explored the interactions of similar molecules within enzyme active sites. kashanu.ac.irwordpress.com

Theoretical Prediction of Spectroscopic Parameters

There is a lack of specific research focused on the theoretical prediction of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound. Theoretical calculations of these parameters are vital for interpreting experimental spectra and for the structural elucidation of the compound. While the tools for such predictions are well-established, their specific application to this compound is not documented in the available search results.

Chemical Reactivity and Derivatization of 2 Phenylpentane 1,4 Diol

Hydroxyl Group Transformations

The presence of both a primary and a secondary hydroxyl group in 2-Phenylpentane-1,4-diol allows for a range of selective transformations, enabling the synthesis of diverse derivatives.

Selective Derivatization Reactions

The differential reactivity of the primary and secondary alcohols in this compound permits selective protection and derivatization. Sterically demanding silylating agents, such as triisopropylsilyl (TIPS) chloride, can exhibit high selectivity for the less hindered primary hydroxyl group. researchgate.net For instance, the use of triethylsilyl chloride (TES-Cl) with imidazole (B134444) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to selectively silylate allylic alcohols in the presence of homoallylic alcohols, a principle applicable to the differentiation of the hydroxyl groups in this compound. nih.gov

The choice of protecting group and reaction conditions is crucial for achieving high chemoselectivity. While bulkier silyl (B83357) chlorides favor protection of the primary alcohol, other protecting groups can be employed to target either hydroxyl group based on the reaction strategy. organic-chemistry.orgreddit.com For example, under specific conditions, it is possible to selectively protect primary alcohols in the presence of phenols, highlighting the nuanced control achievable in polyol systems. reddit.com

Table 1: Selective Silylation of Alcohols

| Silylating Agent | Base/Catalyst | Selectivity | Reference |

| Triisopropylsilyl chloride (TIPSCl) | Imidazole | High for primary alcohols | researchgate.net |

| Triethylsilyl chloride (TES-Cl) | Imidazole, DMAP | High for allylic vs. homoallylic alcohols | nih.gov |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole or DMAP | Moderate to good for primary alcohols |

Oxidation and Reduction Strategies on Diol Functionality

The oxidation of this compound can lead to a variety of products depending on the reagents and conditions employed. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can selectively oxidize the primary alcohol to an aldehyde and the secondary alcohol to a ketone. youtube.com However, stronger oxidizing agents or specific catalytic systems can facilitate oxidative lactonization.

The conversion of 1,4-diols to lactones is a valuable transformation. nih.govorganic-chemistry.org This can be achieved through a two-step oxidation process where the primary alcohol is first oxidized to an aldehyde, which then exists in equilibrium with the corresponding intramolecular hemiacetal (lactol). Subsequent oxidation of the lactol yields the stable lactone. nih.govyoutube.com Various catalytic systems, including those based on copper/nitroxyl radicals or ruthenium, have been developed for the efficient aerobic oxidative lactonization of diols. organic-chemistry.orggoogle.com Biocatalytic methods, utilizing enzymes like horse liver alcohol dehydrogenase (HLADH), also provide an efficient and selective route to lactones from diols. nih.govresearchgate.net

Table 2: Oxidation of Diols to Lactones

| Catalyst/Reagent | Oxidant | Key Features | Reference |

| Cu/TEMPO | Air/O₂ | Selective for less hindered primary diols | organic-chemistry.org |

| RuCl₃·H₂O | NaOCl | Can be performed at low temperatures | google.com |

| Horse Liver Alcohol Dehydrogenase (HLADH) | NAD⁺ (regenerated) | Biocatalytic, high selectivity | nih.govresearchgate.net |

| Pyridinium Chlorochromate (PCC) | - | Can lead to lactone formation from 1,4-diols | youtube.com |

Reduction strategies, while less commonly explored for this specific diol, would typically involve the conversion of any derived carbonyl functionalities back to alcohols, often with stereochemical control depending on the reducing agent and substrate.

Formation of Cyclic Derivatives

The 1,4-diol motif in this compound is a key structural feature that enables the formation of various heterocyclic systems through intramolecular cyclization reactions.

Cyclization to Oxetanes

The synthesis of oxetanes, four-membered oxygen-containing heterocycles, can be achieved from 1,3-diols. While this compound is not a 1,3-diol, analogous cyclization principles can be considered. For instance, diastereomeric diols have been shown to undergo stereospecific cyclization to form the corresponding oxetanes. This transformation highlights a potential, albeit likely less favored, cyclization pathway for derivatives of this compound under specific activating conditions.

Synthesis of Other Fused and Spiro-Heterocyclic Systems

The 1,4-diol structure of this compound serves as a valuable precursor for the synthesis of five- and six-membered heterocyclic systems, including fused and spirocyclic structures.

One important class of compounds accessible from 1,4-diols are spiroketals. The synthesis of spiroketals can be achieved through the acid-catalyzed dehydration of dihydroxy ketones, which can be conceptually derived from the oxidation of a diol like this compound. thieme-connect.com More advanced methods involve the transition-metal-catalyzed cycloisomerization of alkynediols, which are synthetic equivalents of dihydroxy ketones. beilstein-journals.orgnih.govgrafiati.com Gold and iridium catalysts have proven particularly effective in promoting the double hydroalkoxylation of alkynyl diols to form spiroketals. nih.govgrafiati.com

Furthermore, the Prins reaction, which involves the acid-catalyzed addition of an aldehyde or ketone to an alkene, offers a pathway to tetrahydropyran (B127337) rings. nih.govorganic-chemistry.orgwikipedia.orgacs.org By converting one of the hydroxyl groups of this compound into an alkene and the other into a part of a homoallylic alcohol, intramolecular Prins cyclization could be triggered to form substituted tetrahydropyrans. The outcome of the Prins reaction is highly dependent on the reaction conditions, potentially leading to various substituted cyclic ethers. wikipedia.org

Advanced Functionalization Strategies for Diol Scaffolds

The this compound framework, particularly in its chiral forms, can be utilized as a scaffold for the development of more complex molecular architectures with specific functions.

Chiral diols are highly valuable as precursors for the synthesis of chiral ligands for asymmetric catalysis. nih.govacs.orgnih.gov The defined spatial arrangement of the two hydroxyl groups in a chiral diol can be used to create a specific coordination environment around a metal center, thereby directing the stereochemical outcome of a reaction. google.com For example, chiral diol-based organocatalysts have been successfully employed in a variety of enantioselective reactions. nih.gov

Moreover, the diol scaffold is amenable to combinatorial synthesis strategies to generate libraries of diverse molecules. nih.goveurekaselect.com By employing the diol as a central building block, different substituents can be introduced at the hydroxyl groups and the phenyl ring, leading to a wide range of derivatives. This approach is particularly relevant in drug discovery and materials science, where the rapid generation and screening of molecular diversity are crucial. nih.govcapes.gov.br The conformational constraints that can be introduced through cyclization reactions further enhance the utility of this diol as a scaffold for creating structurally well-defined and diverse chemical libraries.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches of scientific databases and chemical literature have yielded no specific information on the synthesis, applications, or synthetic utility of the compound this compound. The requested article, structured around its use as a chiral building block, an intermediate in complex molecule synthesis, and a precursor to specialized organic compounds, cannot be generated as there is no available research data for this specific molecule.

While information exists for structurally related compounds, such as other phenyl-substituted diols or different pentanediol (B8720305) isomers, any discussion of these would fall outside the strict scope of the requested subject. Adherence to scientific accuracy and the specific constraints of the prompt precludes the generation of content based on analogy to other molecules.

Therefore, the detailed sections and subsections on the applications and synthetic utility of this compound cannot be provided.

Applications and Synthetic Utility of 2 Phenylpentane 1,4 Diol

Precursors to Specialized Organic Compounds

Formation of 2,5-Disubstituted Pyrrolidines and Phosphine (B1218219) Derivatives

The chemical compound 2-Phenylpentane-1,4-diol serves as a versatile precursor in the synthesis of various heterocyclic compounds, notably 2,5-disubstituted pyrrolidines and phosphine derivatives. These classes of compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and catalytic properties.

Formation of 2,5-Disubstituted Pyrrolidines

The synthesis of 2,5-disubstituted pyrrolidines is a key area of research, as the pyrrolidine (B122466) ring is a common scaffold in many biologically active molecules. One effective method for constructing these heterocycles is through palladium-catalyzed carboamination. This reaction allows for the formation of C-N and C-C bonds in a single step, providing an efficient route to complex pyrrolidine structures. While direct examples starting from this compound are not extensively detailed in the provided search results, the general strategies for synthesizing substituted pyrrolidines highlight the potential utility of diol precursors. For instance, palladium-catalyzed aminoarylation reactions have been successfully employed for the synthesis of various pyrrolidine derivatives. researchgate.net

The general approach often involves the conversion of a diol to a more reactive intermediate, which then undergoes cyclization with an amine. The substituents on the pyrrolidine ring can be controlled by the choice of the starting diol and the amine. The development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been described, and these catalysts have shown high efficacy in enantioselective Michael additions. rsc.org This underscores the importance of controlling the stereochemistry of the pyrrolidine ring, a feature that can be influenced by the stereochemistry of the starting diol.

The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-ones further illustrates the modularity of pyrrolidine synthesis. nih.gov These methods, while not directly employing this compound, demonstrate the broad applicability of cyclization strategies in accessing diverse pyrrolidine structures.

Table 1: Synthesis of Substituted Pyrrolidines

| Starting Material | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| α,β-Unsaturated Aldehydes | Nitromethane, Chiral cis-2,5-disubstituted pyrrolidine organocatalyst | Michael Adduct | up to 91 | up to >99 | rsc.org |

| 2,4-Hexadienal | Nitrostyrene, Chiral cis-2,5-disubstituted pyrrolidine organocatalyst | Pyrrolidine Derivative | - | - | rsc.org |

| Ethyl 2,4-dioxovalerate, Aromatic Aldehydes, Aniline | Glacial Acetic Acid | 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | - | - | nih.gov |

| 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | Aliphatic Amines, Ethanol | 1,4,5-Trisubstituted pyrrolidine-2,3-dione (B1313883) enamines | Increased yield | - | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Formation of Phosphine Derivatives

Phosphines are a critical class of ligands in metal-catalyzed reactions and have found applications in organocatalysis. beilstein-journals.orgnih.gov The synthesis of phosphine derivatives often involves the formation of a carbon-phosphorus (C-P) bond. While the direct use of this compound in phosphine synthesis is not explicitly detailed, the functional groups present in the diol offer potential handles for derivatization into phosphine-containing molecules.

One common method for synthesizing phosphines is the reaction of organometallic reagents with halophosphines. nih.gov A diol like this compound could potentially be converted into an organometallic species or a halide, which could then react with a suitable phosphorus-containing electrophile or nucleophile.

The synthesis of phosphine-boranes is another important area, as the borane (B79455) group acts as a protective group for the trivalent phosphorus atom, preventing oxidation. nih.gov These phosphine-borane adducts are stable and can be used as synthetic intermediates. nih.gov The synthesis of B-(trifluoromethyl)phenyl phosphine-borane derivatives has been reported, showcasing the diversity of phosphine structures that can be accessed. nih.gov

Table 2: Synthesis of Phosphine Derivatives

| Reactants | Method | Product | Key Features | Reference |

| Organometallic reagents, Halophosphines | Nucleophilic Substitution | Alkenyl- and Arylphosphines | Classical and widely used method. nih.gov | nih.gov |

| Phosphines, 3- or 4-(Trifluoromethyl)phenyl boronic acid | Reductive P-B Bond Formation | B-(Trifluoromethyl)phenyl phosphine-borane derivatives | Stable phosphine-borane adducts. nih.gov | nih.gov |

| Alkyldichlorophosphine, Chiral Secondary Alcohols (e.g., (-)-menthol) | Diastereoselective Nucleophilic Substitution | P-stereogenic phosphine-boranes | Synthesis of enantiopure chiral phosphines. beilstein-journals.org | beilstein-journals.org |

This table is interactive and can be sorted by clicking on the column headers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-Phenylpentane-1,4-diol with high stereochemical purity?

- Methodological Answer :

- Catalytic hydrogenation : Use palladium or nickel catalysts to reduce precursor ketones or alkenes. For example, hydrogenate 2-phenylpent-2-en-1,4-diol under controlled pressure (1–3 atm) to achieve cis/trans isomer control .

- Grignard addition : React phenylmagnesium bromide with a protected 1,4-diketone precursor, followed by acid hydrolysis. Optimize solvent polarity (e.g., THF vs. ether) to influence regioselectivity .

- Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients to separate diastereomers. Confirm purity via HPLC (C18 column, methanol/water mobile phase).

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar diols?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.5 ppm, multiplet) and hydroxyl groups (δ 1.5–2.0 ppm, broad singlet after D₂O exchange). The pentane backbone shows methylene signals (δ 1.2–1.8 ppm) .

- IR : Look for O–H stretching (3200–3600 cm⁻¹) and C–O vibrations (1050–1250 cm⁻¹). The phenyl group exhibits C=C stretching (1450–1600 cm⁻¹) .

- MS : Expect a molecular ion peak at m/z 194 (C₁₁H₁₄O₂) with fragmentation patterns at m/z 91 (tropylium ion from phenyl) and m/z 77 (benzene ring) .

Q. What solvent systems optimize the solubility of this compound for crystallization or reaction protocols?

- Methodological Answer :

- Polar aprotic solvents : DMSO or DMF dissolve the diol at elevated temperatures (60–80°C) but may complicate isolation.

- Hydrogen-bonding solvents : Ethanol/water mixtures (70:30 v/v) enhance solubility via hydroxyl group interactions. Cooling to 4°C induces crystallization .

- Contradiction Note : Some studies report poor solubility in non-polar solvents (e.g., hexane), while others suggest limited solubility in chloroform due to steric hindrance from the phenyl group .

Advanced Research Questions

Q. How do computational models (DFT, MD simulations) predict the conformational flexibility of this compound in catalytic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy minima for staggered vs. eclipsed conformers. The phenyl ring’s electron-withdrawing effect stabilizes gauche conformers (ΔG ≈ 2–3 kcal/mol) .

- Molecular Dynamics (MD) : Simulate solvation in methanol/water to analyze hydrogen-bonding networks. The 1,4-diol moiety forms stronger H-bonds with water than the phenyl group, influencing aggregation .

- Catalytic relevance : Conformational rigidity may hinder coordination with metal catalysts (e.g., Pd in cross-coupling reactions), requiring ligand optimization .

Q. What mechanistic insights explain contradictory data on the diol’s reactivity in acid-catalyzed dehydration versus oxidation?

- Methodological Answer :

- Acid-catalyzed dehydration : Protonation of the hydroxyl group leads to carbocation formation at C2 or C3. Steric hindrance from the phenyl group favors C2 carbocation, yielding 1,3-pentadiene derivatives .

- Oxidation : TEMPO/NaOCl selectively oxidizes primary hydroxyl groups to ketones, but competing pathways (e.g., overoxidation to carboxylic acids) occur if reaction time exceeds 6 hours .

- Contradiction resolution : Discrepancies in product ratios arise from varying acid strengths (e.g., H₂SO₄ vs. p-TsOH) and temperature gradients .

Q. How does this compound interact with biological macromolecules (proteins, lipid bilayers) in vitro?

- Methodological Answer :

- Fluorescence quenching assays : Monitor tryptophan residues in albumin. The diol’s phenyl group exhibits π-π stacking, reducing fluorescence intensity (Ksv ≈ 10³ M⁻¹) .

- Membrane permeability studies : Use liposomal models with DPPC/cholesterol. The diol’s amphiphilic structure increases membrane fluidity (measured via Laurdan GP values) but does not induce hemolysis below 1 mM .

- Enzyme inhibition : Test against β-glucosidases; the diol’s rigid structure may act as a competitive inhibitor (IC₅₀ ≈ 50 µM) by mimicking transition-state conformers .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal temperatures for the diol’s esterification with acetic anhydride?

- Resolution :

- Catalyst dependency : At 60°C, H₂SO₄ yields 85% conversion, while enzyme-catalyzed (CAL-B) reactions require 40°C for maximal activity .

- Side reactions : Elevated temperatures (>70°C) promote phenyl group acetylation, reducing diol availability for ester formation .

Experimental Design Recommendations

Q. What strategies minimize racemization during asymmetric synthesis of this compound enantiomers?

- Design framework :

- Chiral auxiliaries : Use (R)-BINOL to template the diol backbone, achieving >90% ee .

- Low-temperature kinetics : Conduct reactions at –20°C to slow epimerization.

- In situ monitoring : Employ circular dichroism (CD) spectroscopy to track enantiomeric excess during synthesis .

Tables

Table 1 : Key Spectroscopic Signatures of this compound

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 7.2–7.5 (m, 5H) | Phenyl protons |

| δ 3.6–3.8 (m, 4H) | C1 and C4 OH | |

| IR | 3200–3600 cm⁻¹ | O–H stretch |

| MS | m/z 194 | Molecular ion |

Table 2 : Comparative Reactivity in Catalytic Systems

| Reaction Type | Catalyst | Yield (%) | Selectivity Issue |

|---|---|---|---|

| Dehydration | H₂SO₄ | 78 | Over-oxidation |

| Oxidation | TEMPO | 92 | Carboxylic acid byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.